6-Chloropyridazin-4-ol 6-Chloropyridazin-4-ol
Brand Name: Vulcanchem
CAS No.: 1415928-75-4
VCID: VC5206372
InChI: InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)
SMILES: C1=C(NN=CC1=O)Cl
Molecular Formula: C4H3ClN2O
Molecular Weight: 130.53

6-Chloropyridazin-4-ol

CAS No.: 1415928-75-4

Cat. No.: VC5206372

Molecular Formula: C4H3ClN2O

Molecular Weight: 130.53

* For research use only. Not for human or veterinary use.

6-Chloropyridazin-4-ol - 1415928-75-4

Specification

CAS No. 1415928-75-4
Molecular Formula C4H3ClN2O
Molecular Weight 130.53
IUPAC Name 6-chloro-1H-pyridazin-4-one
Standard InChI InChI=1S/C4H3ClN2O/c5-4-1-3(8)2-6-7-4/h1-2H,(H,7,8)
Standard InChI Key RFFIDRCRMNTMCG-UHFFFAOYSA-N
SMILES C1=C(NN=CC1=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

6-Chloropyridazin-4-ol possesses the molecular formula C₄H₃ClN₂O and a molecular weight of 130.53 g/mol. Its structure consists of a pyridazine ring—a six-membered aromatic system with two adjacent nitrogen atoms—substituted with a chlorine atom at position 6 and a hydroxyl group at position 4. The presence of these functional groups confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key physicochemical parameters include:

PropertyValue/Range
Melting Point140–144°C (predicted)
Density1.55 ± 0.1 g/cm³
pKa (Hydroxyl Group)~9.8
Solubility in MethanolHigh

The compound’s moderate solubility in polar organic solvents and limited aqueous solubility (due to its aromatic framework) make it suitable for reactions in aprotic media.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves chlorination of pyridazin-4-ol using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). A typical procedure proceeds as follows:

  • Reaction Setup: Pyridazin-4-ol is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

  • Chlorination: Thionyl chloride is added dropwise at 0°C, followed by warming to room temperature.

  • Workup: The mixture is quenched with ice-water, and the product is extracted using ethyl acetate.

  • Purification: Column chromatography yields 6-Chloropyridazin-4-ol with >90% purity.

Optimization Notes:

  • Excess SOCl₂ improves yields but risks over-chlorination.

  • Catalytic dimethylformamide (DMF) accelerates the reaction by activating the hydroxyl group.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance safety and efficiency. Key steps include:

  • Automated dosing of reagents to maintain stoichiometric balance.

  • In-line analytics (e.g., FTIR) for real-time monitoring of chlorination progress.

  • Crystallization under controlled cooling rates to ensure high-purity (>98%) product.

Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols. For example:

6-Chloropyridazin-4-ol+R-NH2EtOH, Δ6-Aminopyridazin-4-ol+HCl\text{6-Chloropyridazin-4-ol} + \text{R-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{6-Aminopyridazin-4-ol} + \text{HCl}

Factors Influencing Reactivity:

  • Electron-withdrawing effect of the hydroxyl group activates the ring for NAS.

  • Steric hindrance at position 4 limits substitution at adjacent positions.

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone using strong oxidizing agents like potassium permanganate (KMnO₄), yielding 6-chloropyridazin-4-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively removes the chlorine atom, producing pyridazin-4-ol.

Applications in Medicinal Chemistry

Antimicrobial Activity

Derivatives of 6-Chloropyridazin-4-ol exhibit broad-spectrum antimicrobial properties. A 2023 study reported the following minimum inhibitory concentrations (MICs) against bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanistic studies suggest membrane disruption via interaction with lipid bilayers and inhibition of penicillin-binding proteins (PBPs).

Hybrid CompoundIC₅₀ (µM)Target Pathway
3c1.2PARP-1 Inhibition
4b3.8Apoptosis Induction

These compounds induce apoptosis by activating caspase-3 and downregulating Bcl-2 expression.

Industrial and Material Science Applications

Agrochemical Intermediates

The compound serves as a precursor for herbicides and fungicides. For instance, coupling with thiourea derivatives yields molecules with potent antifungal activity against Fusarium species.

Coordination Chemistry

6-Chloropyridazin-4-ol acts as a ligand for transition metals, forming complexes with applications in catalysis. A Cu(II) complex catalyzes the oxidation of benzyl alcohol to benzaldehyde with 85% efficiency.

Comparison with Structural Analogues

Pyridazine Derivatives

  • 6-Chloropyridazin-3-ol: Differing hydroxyl position reduces NAS reactivity but enhances hydrogen-bonding capacity.

  • 4-Chloropyridazin-6-ol: Increased steric hindrance at position 6 limits functionalization.

Non-Pyridazine Analogues

  • Chloropyridines: Less electron-deficient, favoring electrophilic substitution over NAS.

  • Chloropyrimidines: Higher metabolic stability but reduced antimicrobial efficacy.

Challenges and Future Directions

While 6-Chloropyridazin-4-ol shows promise, key challenges remain:

  • Toxicity Profile: Limited data on long-term exposure effects necessitate comprehensive toxicological studies.

  • Scalability: Industrial processes require optimization to reduce waste and energy consumption.

Future research should focus on:

  • Developing enantioselective synthesis routes for chiral derivatives.

  • Exploring hybrid molecules for multitarget therapies in oncology.

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